molecular formula C16H10F4N4O3 B11513018 N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

Cat. No.: B11513018
M. Wt: 382.27 g/mol
InChI Key: IDRIQMZMMYKPOF-UHFFFAOYSA-N
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Description

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a trifluoromethyl group, and an imidazolidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide typically involves multiple stepsThe final step involves the coupling of the imidazolidinone derivative with pyridine-4-carboxamide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C16H10F4N4O3

Molecular Weight

382.27 g/mol

IUPAC Name

N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide

InChI

InChI=1S/C16H10F4N4O3/c17-10-3-1-2-4-11(10)24-13(26)15(16(18,19)20,23-14(24)27)22-12(25)9-5-7-21-8-6-9/h1-8H,(H,22,25)(H,23,27)

InChI Key

IDRIQMZMMYKPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=NC=C3)F

Origin of Product

United States

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